molecular formula C17H13N3OS2 B2879161 4-methyl-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide CAS No. 361482-00-0

4-methyl-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide

Cat. No.: B2879161
CAS No.: 361482-00-0
M. Wt: 339.43
InChI Key: OUGAXMZNUZGVKT-UHFFFAOYSA-N
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Description

This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities .

Preparation Methods

The synthesis of 4-methyl-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide can be achieved through various synthetic pathways. Common methods include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These methods involve specific reaction conditions such as temperature control, use of catalysts, and solvent selection to optimize yield and purity.

Chemical Reactions Analysis

4-Methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown potential as an antimicrobial, antifungal, and antitumor agent . In medicine, it is being explored for its potential use in the treatment of various diseases, including tuberculosis . Additionally, it has applications in the industry as a precursor for the synthesis of dyes, biocides, and chemical reaction accelerators .

Mechanism of Action

The mechanism of action of 4-methyl-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, it targets bacterial enzymes and disrupts their normal function . In its antitumor activity, it interferes with cell division and induces apoptosis in cancer cells . The exact molecular pathways involved vary depending on the specific application and target organism.

Comparison with Similar Compounds

4-Methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide can be compared with other benzothiazole derivatives such as sulfathiazole, ritonavir, abafungin, bleomycin, and tiazofurin . These compounds share similar structural features but differ in their specific biological activities and applications. For example, sulfathiazole is primarily used as an antimicrobial drug, while ritonavir is an antiretroviral drug . The uniqueness of 4-methyl-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide lies in its diverse range of applications and its potential for further development in various fields of research.

Properties

IUPAC Name

4-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS2/c1-9-3-5-11(6-4-9)16(21)20-17-19-12-7-8-13-14(15(12)23-17)18-10(2)22-13/h3-8H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGAXMZNUZGVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)SC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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